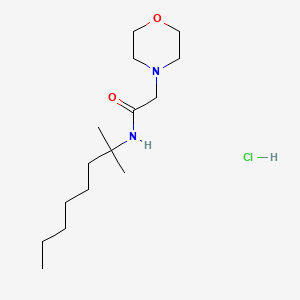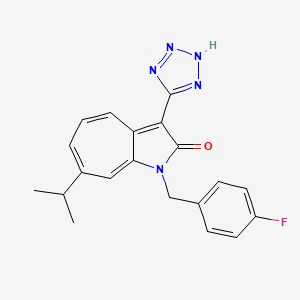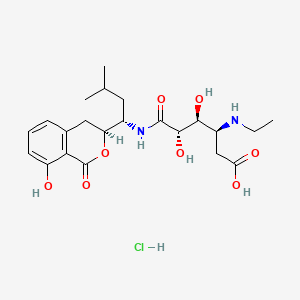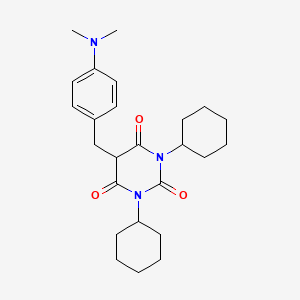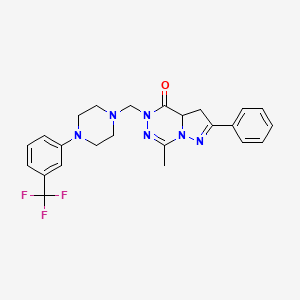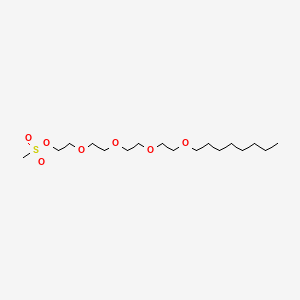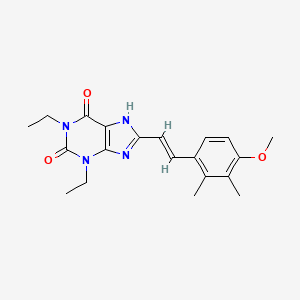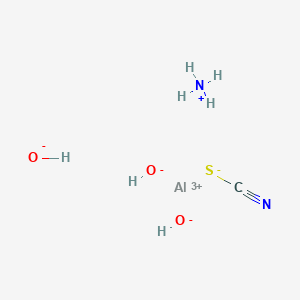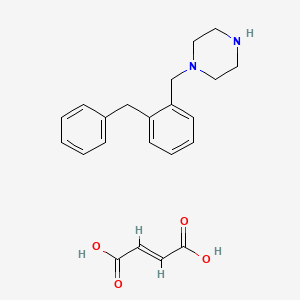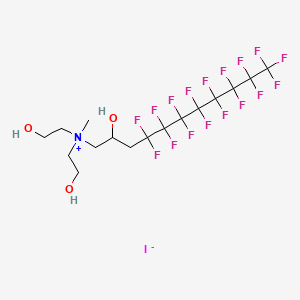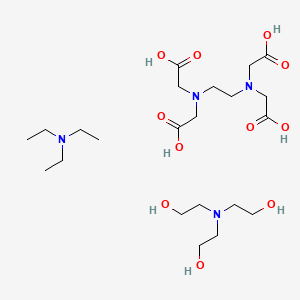
Quinaldine, 4,7-dimethoxy-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinaldine, 4,7-dimethoxy-, hydrochloride is a derivative of quinaldine, which is an organic compound with the formula CH₃C₉H₆N. Quinaldine itself is a methyl derivative of quinoline, a heterocyclic aromatic organic compound. The hydrochloride form of quinaldine, 4,7-dimethoxy-, is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Quinaldine, 4,7-dimethoxy-, hydrochloride can be synthesized through several methods. One common method involves the reaction of 4,7-dimethoxyquinoline with hydrochloric acid. The reaction typically requires a solvent such as ethanol or methanol and is carried out under reflux conditions to ensure complete reaction. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and automated systems further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Quinaldine, 4,7-dimethoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydroquinoline derivatives.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, leading to the formation of substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, solvents like ethanol or methanol, reflux conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Quinaldine, 4,7-dimethoxy-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential use in the treatment of diseases such as malaria and cancer due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Wirkmechanismus
The mechanism of action of quinaldine, 4,7-dimethoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The compound’s ability to intercalate into DNA also makes it a potential candidate for anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Quinaldine, 4,7-dimethoxy-, hydrochloride can be compared with other quinoline derivatives such as:
Quinoline: The parent compound, which has a simpler structure and is used in the synthesis of various drugs and dyes.
2-Methylquinoline: A methyl derivative of quinoline, similar to quinaldine, but with different substitution patterns.
4-Hydroxyquinoline: Another derivative with hydroxyl substitution, used in the synthesis of pharmaceuticals and as a chelating agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
88612-19-5 |
|---|---|
Molekularformel |
C12H14ClNO2 |
Molekulargewicht |
239.70 g/mol |
IUPAC-Name |
4,7-dimethoxy-2-methylquinoline;hydrochloride |
InChI |
InChI=1S/C12H13NO2.ClH/c1-8-6-12(15-3)10-5-4-9(14-2)7-11(10)13-8;/h4-7H,1-3H3;1H |
InChI-Schlüssel |
AGNIHGXLPBJQCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=CC(=CC2=N1)OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




